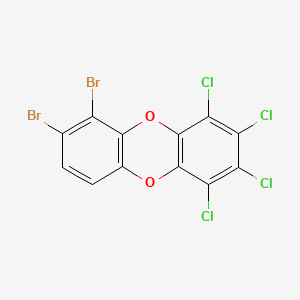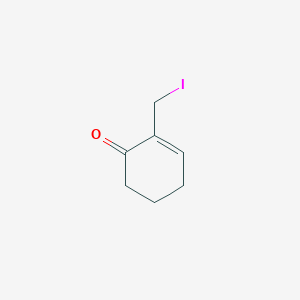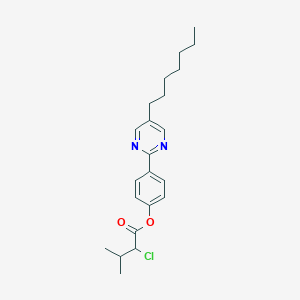![molecular formula C26H40N2O2 B14317924 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile CAS No. 111217-12-0](/img/structure/B14317924.png)
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two octyloxy groups and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxyphthalonitrile with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution of hydroxyl groups with octyloxy groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Primary amines.
Substitution: Various alkoxy-substituted derivatives.
Scientific Research Applications
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including light-emitting polymers and conducting polymers
Mechanism of Action
The mechanism of action of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its nitrile and octyloxy groups. The nitrile groups can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, affecting various biochemical pathways .
Comparison with Similar Compounds
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: A similar compound with bromomethyl groups instead of nitrile groups.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Another compound with similar octyloxy and nitrile substitutions.
1,4-Bis(5-phenyloxazol-2-yl)benzene: A compound with different functional groups but similar aromatic structure.
Uniqueness: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is unique due to its specific combination of octyloxy and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
111217-12-0 |
|---|---|
Molecular Formula |
C26H40N2O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4,5-bis(octoxymethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-15-29-21-25-17-23(19-27)24(20-28)18-26(25)22-30-16-14-12-10-8-6-4-2/h17-18H,3-16,21-22H2,1-2H3 |
InChI Key |
DVAOQFBFOZAIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC1=CC(=C(C=C1COCCCCCCCC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)



![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)


![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)





![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
